molecular formula C17H11N3O2S B2437798 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide CAS No. 865288-01-3

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

Cat. No.: B2437798
CAS No.: 865288-01-3
M. Wt: 321.35
InChI Key: WEPXDRPXKUGRFR-UHFFFAOYSA-N
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Description

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a synthetic hybrid heterocyclic compound designed for medicinal chemistry and drug discovery research. Its molecular architecture incorporates two privileged pharmacophores: a 1,3,4-oxadiazole ring linked to a thiophene moiety and a naphthamide group. This specific combination is strategically chosen based on the established biological significance of its components. The 1,3,4-oxadiazole and thiophene rings are well-documented scaffolds in the development of novel antitumor agents. Research on analogous 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives has demonstrated promising in vitro cytotoxicity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines, with molecular docking studies suggesting potential inhibition of enzymes like dihydrofolate reductase (DHFR) . Furthermore, 1,3,4-oxadiazole derivatives have been explored for their antimicrobial potential against a range of Gram-positive and Gram-negative bacterial strains, positioning them as candidates for addressing antibiotic resistance . The inclusion of the naphthalene ring system, a hydrophobic polycyclic aromatic unit, is intended to enhance interactions with biological targets through π-π stacking and van der Waals forces, potentially improving binding affinity and selectivity. This compound presents a valuable chemical tool for researchers investigating new therapeutic agents targeting cancers and infectious diseases.

Properties

IUPAC Name

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S/c21-15(13-8-7-11-4-1-2-5-12(11)10-13)18-17-20-19-16(22-17)14-6-3-9-23-14/h1-10H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPXDRPXKUGRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Multi-Step Synthesis

The traditional synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide involves sequential reactions to construct the thiophene-oxadiazole core followed by naphthamide functionalization.

Synthesis of 5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-Amine

The oxadiazole ring is typically formed via cyclization of thiophene-2-carbohydrazide under dehydrating conditions. A representative procedure involves:

  • Reagents : Thiophene-2-carboxylic acid hydrazide, carbon disulfide, and iodine.
  • Conditions : Reflux in ethanol for 6–8 hours.
  • Mechanism : Cyclodehydration catalyzed by iodine, yielding 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine.

Acylation with 2-Naphthoyl Chloride

The oxadiazole intermediate is acylated using 2-naphthoyl chloride in the presence of a base:

  • Reagents : 2-Naphthoyl chloride, triethylamine, dry tetrahydrofuran (THF).
  • Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.
  • Yield : 65–70% after column chromatography.
Table 1: Conventional Synthesis Parameters
Step Reagents Solvent Temperature Time Yield
1 Thiophene-2-carbohydrazide, CS₂, I₂ Ethanol Reflux 8 h 75%
2 2-Naphthoyl chloride, Et₃N THF 0–25°C 14 h 68%

Green One-Step Synthesis

A patent-pending method (CN108997252B) simplifies the synthesis using water as a solvent and a one-pot strategy, aligning with green chemistry principles.

Reaction Design

  • Raw Materials : N-Hydroxy(thiophen-2-yl)amidine, 2-naphthoyl chloride.
  • Base : Sodium hydroxide.
  • Solvent : Water.
  • Conditions : Reflux at 100°C for 3 hours.

Mechanism

The reaction combines cyclization and acylation in a single step:

  • Cyclization : N-Hydroxy(thiophen-2-yl)amidine reacts with CO (from carbonylation reagents) to form the oxadiazole ring.
  • Acylation : In situ reaction with 2-naphthoyl chloride introduces the naphthamide group.
Table 2: Green Synthesis Parameters
Parameter Value
Solvent Water
Temperature 100°C
Time 3 h
Yield 88%
Purification Filtration, water wash

Comparative Analysis of Methods

Efficiency and Environmental Impact

Metric Conventional Green
Steps 2 1
Solvent Ethanol, THF Water
Reaction Time 22 h 3 h
Overall Yield 51% 88%
Waste High Low

The green method eliminates toxic solvents and reduces purification steps, achieving higher yields with lower environmental impact.

Substrate Compatibility

  • Conventional : Requires pre-synthesized hydrazides, limiting flexibility.
  • Green : Accommodates diverse N-hydroxyamidines and acylating agents, enabling modular synthesis.

Optimization Strategies

Solvent Systems

  • Ethanol-Water Mixtures : Improve oxadiazole solubility while retaining green credentials (yield: 82%).
  • Microwave Assistance : Reduces reaction time to 1 hour with comparable yields (85%).

Catalytic Enhancements

  • Iodine vs. TBAB : Tetrabutylammonium bromide (TBAB) increases cyclization efficiency (yield: 90%) but requires post-reaction removal.
Table 3: Optimization Outcomes
Variable Baseline Optimized
Solvent Water Ethanol-Water (1:1)
Catalyst None TBAB
Time 3 h 1 h (microwave)
Yield 88% 90%

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazides.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is C14H11N3O2SC_{14}H_{11}N_{3}O_{2}S with a molecular weight of 285.32 g/mol. The compound features a naphthamide moiety linked to a thiophene-substituted oxadiazole, contributing to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line Percent Growth Inhibition (PGI)
Compound 6hSNB-1986.61%
Compound 6hOVCAR-885.26%
Compound 6hNCI-H4075.99%
Compound 6hHOP-9267.55%

These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Recent studies have explored the efficacy of oxadiazole derivatives against bacterial strains and fungi. For example:

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli2016
Candida albicans1864

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Mechanism Investigation

A study investigating the mechanism of action for similar oxadiazole compounds revealed that they induce apoptosis in cancer cells through the activation of caspase pathways. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that compounds like this compound could effectively target cancerous cells while sparing normal cells .

Case Study 2: Antimicrobial Efficacy in Clinical Isolates

Another study focused on evaluating the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of resistant bacteria. The results showed that these compounds could inhibit biofilm formation and reduce bacterial load in vitro, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is unique due to the presence of both the naphthamide group and the combination of thiophene and oxadiazole rings. This unique structure imparts distinct electronic and chemical properties, making it suitable for a wide range of applications in medicinal chemistry, materials science, and organic electronics .

Biological Activity

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings on its biological activity, focusing on anticancer and antiviral properties.

Molecular Formula

  • Chemical Formula : C13H9N3OS
  • Molecular Weight : 253.29 g/mol
  • IUPAC Name : this compound

Structural Representation

The compound features a naphthalene moiety linked to a thiophene-substituted oxadiazole ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the oxadiazole and thiophene structures. The following table summarizes key findings from various studies:

Study ReferenceCell Lines TestedIC50 Values (µM)Mechanism of Action
HeLa0.37 (5d), 0.73 (5g)Induction of apoptosis, cell cycle arrest
HepG2, A549Not specifiedInhibition of RNA/DNA synthesis
Dengue VirusSubmicromolarInhibition of viral polymerase

Case Study : In a study evaluating derivatives of 1,3,4-thiadiazoles, compounds that incorporated the oxadiazole framework demonstrated significant cytotoxicity against various cancer cell lines. For instance, specific derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics like Sorafenib, indicating their potential as effective anticancer agents .

Antiviral Activity

This compound has also been investigated for its antiviral properties. A notable study focused on its activity against dengue virus polymerase:

  • Mechanism : The compound acts as a non-nucleoside inhibitor targeting the viral polymerase (NS5 RdRp), showing submicromolar activity across all four dengue virus serotypes .

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : Several studies indicate that the compound can trigger programmed cell death in cancer cells by activating apoptotic pathways.
  • Cell Cycle Arrest : It has been shown to halt the cell cycle at critical checkpoints, preventing further proliferation of cancerous cells .
  • Inhibition of Viral Replication : By targeting specific viral enzymes, the compound can effectively reduce viral load in infected cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves cyclization of thiophene-containing precursors with naphthamide derivatives. For example, refluxing thiophene-2-carbohydrazide with phenyl isothiocyanate in ethanol (1–2 h, 90% yield) forms oxadiazole intermediates, followed by coupling with 2-naphthoyl chloride under basic conditions (e.g., NaH in THF) .
  • Optimization : Solvent choice (e.g., ethanol/1,4-dioxane mixtures for recrystallization) and stoichiometric ratios (e.g., 1:1 molar ratio of hydrazide to acyl chloride) are critical. TLC monitoring (hexane:ethyl acetate, 9:1) ensures reaction completion .

Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch), 3100–3200 cm⁻¹ (N-H stretch) .
  • NMR : ¹H-NMR signals for thiophene protons (δ 7.2–7.8 ppm) and naphthamide aromatic protons (δ 7.5–8.3 ppm). ¹³C-NMR confirms oxadiazole C=N (δ 155–165 ppm) .
    • Crystallography : SHELX programs (e.g., SHELXL) refine single-crystal X-ray data to resolve bond lengths/angles, with R-factors < 0.05 for high-resolution structures .

Advanced Research Questions

Q. What computational strategies are employed to predict the electronic and solvatochromic properties of this compound?

  • DFT Studies : Gaussian or ORCA software calculates HOMO-LUMO gaps (e.g., 4.5–5.2 eV for oxadiazole derivatives) to assess charge transfer efficiency. Solvatochromic shifts in UV-Vis spectra (e.g., λmax 280–320 nm in DMSO vs. chloroform) correlate with solvent polarity .
  • NBO Analysis : Evaluates hyperconjugative interactions (e.g., n→π* in oxadiazole rings) using Natural Bond Orbital theory .

Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Multi-Assay Validation : Conduct parallel assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to distinguish selective effects. For example, derivatives with MIC ≤ 3.125 µg/mL against Mycobacterium tuberculosis but IC50 > 50 µM in mammalian cells indicate therapeutic potential .
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing thiophene with chlorophenyl) alters bioactivity. Comparative studies show 4-chlorophenyl derivatives enhance antimicrobial potency by 30% compared to unsubstituted analogs .

Q. What advanced techniques are used to study enzyme inhibition mechanisms (e.g., lipoxygenase or cholinesterase)?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., Tyr-158 in enoyl-ACP reductase for antitubercular activity). Binding energies ≤ -8.0 kcal/mol suggest strong inhibition .
  • Kinetic Studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. For example, oxadiazole derivatives show mixed inhibition of α-glucosidase (Ki = 0.8–1.2 µM) .

Key Recommendations for Researchers

  • Prioritize SHELXL for crystallographic refinement to resolve structural ambiguities .
  • Combine DFT with experimental spectroscopy to validate electronic properties .
  • Use multi-parametric bioassays to mitigate contradictory activity data .

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